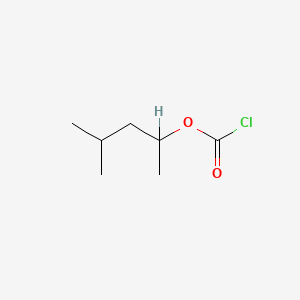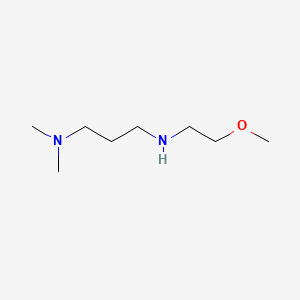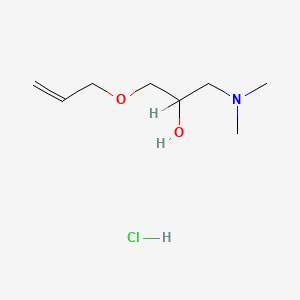
2-氯-5-苯甲酰吡啶
描述
2-Chloro-5-benzoylpyridine is a chemical compound with the molecular formula C12H8ClNO . Its average mass is 217.651 Da and its monoisotopic mass is 217.029449 Da . It is used for research and development .
Synthesis Analysis
The synthesis of 2-Chloro-5-benzoylpyridine involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another method involves the immobilization of 2-Chloro-5-bromopyridine on polystyrene via selective introduction of a traceless silicon linker at the C-4 position .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-benzoylpyridine consists of a benzoyl group attached to the 5-position of a pyridine ring, which also has a chlorine atom at the 2-position .Physical And Chemical Properties Analysis
2-Chloro-5-benzoylpyridine has a molecular formula of C12H8ClNO and an average mass of 217.651 Da .科学研究应用
Coordination Chemistry
2-Chloro-5-benzoylpyridine: serves as a versatile ligand in coordination chemistry. It can form complexes with transition metal ions, exhibiting various geometries and coordination modes. These complexes are pivotal in studying magnetic properties, catalysis, and molecular recognition .
Organic Synthesis
This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. It’s involved in reactions such as Suzuki coupling, which is essential for creating biaryl structures commonly found in pharmaceuticals .
Material Science
In material science, 2-Chloro-5-benzoylpyridine derivatives are explored for their potential in creating novel materials with unique optical properties. These materials are investigated for their use in light-emitting diodes (LEDs) and photovoltaics .
Pharmaceutical Research
The bioactive nature of pyridine derivatives makes them suitable candidates for drug discovery. They are studied for their potential therapeutic effects, including antibacterial, antiviral, and anticancer activities .
Chemosensors
Due to its structural flexibility, 2-Chloro-5-benzoylpyridine can be modified to develop chemosensors. These sensors detect specific ions or molecules, which is crucial for environmental monitoring and diagnostics .
Nanotechnology
Coating nanoparticles with 2-Chloro-5-benzoylpyridine enhances their properties for use in nanotechnology applications. For instance, it’s used to improve the efficacy of magnetic fluid hyperthermia therapy in cancer treatment .
Nonlinear Optics
Pyridine derivatives are integral in the field of nonlinear optics. They contribute to the development of materials that can modulate light, which is vital for optical computing and telecommunications .
Catalysis
2-Chloro-5-benzoylpyridine: is investigated as a catalyst or a catalyst ligand in various chemical reactions. Its role in enhancing reaction rates and selectivity is significant for industrial chemical processes .
未来方向
The future directions for 2-Chloro-5-benzoylpyridine could involve further exploration of its potential uses in various fields, including medicinal chemistry, materials science, and organic synthesis. Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
属性
IUPAC Name |
(6-chloropyridin-3-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-11-7-6-10(8-14-11)12(15)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBSRFYWXHOQFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40229778 | |
| Record name | Methanone, (6-chloro-3-pyridinyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40229778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-benzoylpyridine | |
CAS RN |
79567-66-1 | |
| Record name | (6-Chloro-3-pyridinyl)phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79567-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (6-chloro-3-pyridinyl)phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079567661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, (6-chloro-3-pyridinyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40229778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine](/img/structure/B1274175.png)







![1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1274186.png)

![1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one](/img/structure/B1274190.png)
